Cas no 52589-11-4 (Phellamurin)

Phellamurin structure
Phellamurin structure
상품 이름:Phellamurin
CAS 번호:52589-11-4
MF:C26H30O11
메가와트:518.5098
MDL:MFCD00869630
CID:375005
PubChem ID:193876

Phellamurin 화학적 및 물리적 성질

이름 및 식별자

    • 4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-,(2R,3R)-
    • 4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-...
    • 4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-,(2R,
    • Phellamurin
    • [ "" ]
    • Fellavin; Flacoside
    • 3,4',5,7-Tetrahydroxy-8-isoprenylflavanone-7-O-glucoside
    • HY-N3085
    • Fellavine
    • BRD-K05031216-001-01-3
    • (2R,3R)-7-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTEN-1-YL)-4H-1-BENZOPYRAN-4-ONE
    • UNII-UXB86HY2NK
    • 52589-11-4
    • FS-9972
    • CHEBI:8048
    • AKOS015955752
    • (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
    • NCGC00169323-01
    • CS-0023185
    • 4H-1-BENZOPYRAN-4-ONE, 7-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTENYL)-, (2R-TRANS)-
    • FLACOSIDE
    • 4H-1-BENZOPYRAN-4-ONE, 7-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTENYL)-, (2R,3R)-
    • (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one
    • MEGxp0_002039
    • CHEMBL516116
    • 8-Prenyldihydrokaempferol 7-glucoside
    • 4H-1-Benzopyran-4-one, 7-(beta-D-glucopyranosyloxy)-2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-, (2R-trans)-
    • C09808
    • FELLAVIN
    • Q7181228
    • ACon1_000824
    • 4H-1-BENZOPYRAN-4-ONE, 7-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTEN-1-YL)-, (2R,3R)-
    • DTXSID00200563
    • UXB86HY2NK
    • NCGC00169323-02!(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
    • 3,5,7,4'-tetrahydroxy-8-(3-methylbut-2-enyl)flavanone-7-O-beta-glucoside
    • (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-3,4-dihydro-2H-chromen-7-yl beta-D-glucopyranoside
    • 4H-1-BENZOPYRAN-4-ONE, 7-(BETA-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTENYL)-, (2R,3R)-
    • (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-2,3-dihydrochromen-4-one
    • DA-76798
    • DTXCID30123054
    • (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxy-chroman-4-one
    • 3,5,7,4'-Tetrahydroxy-8-(3-methylbut-2-enyl)flavanone-7-O-b-glucoside
    • (2R,3R)-7-(BETA-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTEN-1-YL)-4H-1-BENZOPYRAN-4-ONE
    • 4H-1-BENZOPYRAN-4-ONE, 7-(BETA-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTEN-1-YL)-, (2R,3R)-
    • 3,5,7,4'-Tetrahydroxy-8-(3-methylbut-2-enyl)flavanone-7-O-I2-glucoside
    • MDL: MFCD00869630
    • 인치: InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3/t17-,19-,21+,22+,23-,24-,26-/m1/s1
    • InChIKey: GRDZTDZJQRPNCN-YIANMRPHSA-N
    • 미소: CC(=CCC1=C2C(=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)O)C(=O)[C@@H]([C@@H](C4=CC=C(C=C4)O)O2)O)C

계산된 속성

  • 정밀분자량: 518.17900
  • 동위원소 질량: 518.179
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 7
  • 수소 결합 수용체 수량: 11
  • 중원자 수량: 37
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 808
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 7
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 150
  • 소수점 매개변수 계산 참조값(XlogP): 2
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 186A^2

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.504
  • 비등점: 861.5°Cat760mmHg
  • 플래시 포인트: 290.7°C
  • 굴절률: 1.671
  • PSA: 186.37000
  • LogP: 0.46250
  • 증기압: 0.0±0.3 mmHg at 25°C

Phellamurin 보안 정보

Phellamurin 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4761-100 mg
Phellamurin
52589-11-4 90.00%
100MG
¥17843.00 2022-04-26
eNovation Chemicals LLC
K31945-10mg
Phellamurin
52589-11-4 96%
10mg
$1450 2024-05-24
TargetMol Chemicals
TN4761-10mg
Phellamurin
52589-11-4 93.19%
10mg
¥ 4330 2024-07-19
TargetMol Chemicals
TN4761-25mg
Phellamurin
52589-11-4 93.19%
25mg
¥ 6930 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P10970-5mg
Phellamurin
52589-11-4
5mg
¥4000.0 2021-09-08
TargetMol Chemicals
TN4761-1 mg
Phellamurin
52589-11-4 93.19%
1mg
¥ 1,439 2023-07-10
TargetMol Chemicals
TN4761-5 mg
Phellamurin
52589-11-4 93.19%
5mg
¥ 2,937 2023-07-10
TargetMol Chemicals
TN4761-25 mg
Phellamurin
52589-11-4 93.19%
25mg
¥ 7,929 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB01060-1MG
Phellamurin
52589-11-4
1mg
¥4106.63 2023-09-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4761-5 mg
Phellamurin
52589-11-4 90.00%
5mg
¥2937.00 2022-04-26

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:52589-11-4)Phellamurin
A1247705
순결:99%
재다:5mg
가격 ($):297